molecular formula C13H10ClN3 B13424329 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole

Cat. No.: B13424329
M. Wt: 243.69 g/mol
InChI Key: GPGHXIZAFSFZBP-UHFFFAOYSA-N
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Description

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole typically involves the reaction of 4-chloropyrimidine with 1-methylindole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chloropyrimidine is reacted with a boronic acid derivative of 1-methylindole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyrimidine moiety can interact with nucleic acids, while the indole moiety can interact with protein targets, leading to a variety of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

3-(4-chloropyrimidin-2-yl)-1-methylindole

InChI

InChI=1S/C13H10ClN3/c1-17-8-10(9-4-2-3-5-11(9)17)13-15-7-6-12(14)16-13/h2-8H,1H3

InChI Key

GPGHXIZAFSFZBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC=CC(=N3)Cl

Origin of Product

United States

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